molecular formula C21H25N3O5S B11242465 4-butyl-N-(2,5-dimethoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

4-butyl-N-(2,5-dimethoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11242465
M. Wt: 431.5 g/mol
InChI Key: GYSIUHOJSUYNFT-UHFFFAOYSA-N
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Description

4-butyl-N-(2,5-dimethoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a synthetic organic compound belonging to the benzothiadiazine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(2,5-dimethoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:

    Formation of the benzothiadiazine core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of sulfur-containing reagents and catalysts.

    Introduction of substituents: The butyl, dimethoxyphenyl, and methyl groups are introduced through various substitution reactions, often involving organometallic reagents and specific catalysts.

    Carboxamide formation: The carboxamide group is typically introduced through amidation reactions, using appropriate amines and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(2,5-dimethoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles (e.g., halides, organometallic reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 4-butyl-N-(2,5-dimethoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may explore its interactions with various biological targets and its effects on cellular processes.

Medicine

In medicine, the compound may be explored for its potential therapeutic applications. This includes studying its pharmacokinetics, pharmacodynamics, and potential as a drug candidate for treating various diseases.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-butyl-N-(2,5-dimethoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazine derivatives, such as:

Uniqueness

4-butyl-N-(2,5-dimethoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substituents and structural features, which may confer distinct chemical and biological properties compared to other benzothiadiazine derivatives.

Properties

Molecular Formula

C21H25N3O5S

Molecular Weight

431.5 g/mol

IUPAC Name

4-butyl-N-(2,5-dimethoxyphenyl)-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C21H25N3O5S/c1-5-6-11-24-14(2)23-30(26,27)20-12-15(7-9-18(20)24)21(25)22-17-13-16(28-3)8-10-19(17)29-4/h7-10,12-13H,5-6,11H2,1-4H3,(H,22,25)

InChI Key

GYSIUHOJSUYNFT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=C(C=CC(=C3)OC)OC)C

Origin of Product

United States

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